1-Piperazinepropionic acid, 4-(2-pyridinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Piperazinepropionic acid, 4-(2-pyridinyl)-, also known as 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Piperazinepropionic acid, 4-(2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinepropionic acid, 4-(2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Piperazinepropionic acid, 4-(2-pyridinyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

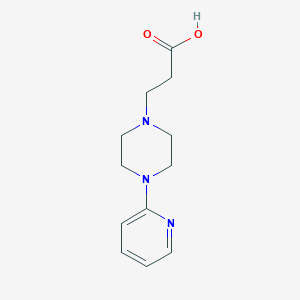

1-Piperazinepropionic acid, 4-(2-pyridinyl)- features a piperazine ring substituted with a pyridine moiety, which contributes to its biological activity. The molecular formula is C12H14N2O2, and it has a molecular weight of 218.25 g/mol. The compound's structure can be represented as follows:

The biological activity of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammation and cancer progression.

- Inhibition of Mitosis : Studies indicate that this compound can inhibit mitotic processes by interfering with tubulin dynamics, similar to other known antitumor agents.

- Allosteric Modulation : It has been shown to act as an allosteric inhibitor of certain G-protein-coupled receptors (GPCRs), particularly Protease Activated Receptor 2 (PAR2), which plays a significant role in inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that 1-Piperazinepropionic acid, 4-(2-pyridinyl)- exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15.3 | Inhibition of tubulin polymerization |

| MCF-7 (Breast cancer) | 22.5 | Induction of apoptosis |

| HeLa (Cervical cancer) | 18.7 | Cell cycle arrest at metaphase |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer potential of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- on A549 lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a model of acute inflammation. In this study, administration of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases by modulating immune responses.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

1-Piperazinepropionic acid, 4-(2-pyridinyl)- is utilized as a synthetic intermediate in the development of several pharmaceuticals. Its structural characteristics make it a valuable building block for creating compounds that target various diseases, including those related to blood coagulation and inflammation.

- Antihistamines and Anti-allergy Agents : The compound has been linked to the synthesis of antihistaminic piperidine derivatives, which are essential in treating allergic reactions and respiratory conditions .

- G-Protein Coupled Receptors (GPCRs) : Recent research indicates that derivatives of piperazinepropionic acid can act as allosteric inhibitors of protease-activated receptors (PARs), particularly PAR2. This receptor plays a crucial role in inflammatory processes, making the compound a candidate for developing therapies targeting autoimmune diseases and cancer metastasis .

Inflammatory Pathways Modulation

The compound has shown promise in modulating inflammatory pathways through its action on PAR2. Studies have demonstrated that 1-Piperazinepropionic acid can inhibit MAPK signaling pathways, which are involved in various inflammatory responses. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as:

- Autoimmune Diseases : By targeting PAR2, the compound may help in managing diseases like rheumatoid arthritis or lupus.

- Cancer Treatment : Its ability to modulate signaling pathways involved in tumor progression presents opportunities for developing novel cancer therapies.

Synthesis and Industrial Applications

Beyond its pharmaceutical applications, 1-Piperazinepropionic acid can be utilized in various industrial contexts:

- Rubber Industry : Derivatives of piperidine are commonly used as accelerators in rubber vulcanization processes .

- Agrochemicals : The compound's properties may lend themselves to developing crop protection chemicals.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1-Piperazinepropionic acid in different applications:

- A study published in PubMed explored its role as an allosteric inhibitor of PAR2, demonstrating its potential therapeutic effects on inflammatory diseases .

- Research focusing on synthetic routes has indicated that modifications to the piperazine structure can enhance its pharmacological properties, leading to more effective drug candidates.

Propiedades

IUPAC Name |

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZTEXKRYMSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146434 |

Source

|

| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104373-85-5 |

Source

|

| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104373855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.